Pdk-IN-2 is a potent inhibitor of pyruvate dehydrogenase kinase isoform 2, a crucial enzyme involved in the regulation of glucose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. The development of Pdk-IN-2 is rooted in structure-based design, aiming to improve glucose tolerance while reducing hepatic steatosis in models of diet-induced obesity .
Pdk-IN-2 is classified as a small molecule inhibitor targeting pyruvate dehydrogenase kinase isoform 2. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against the target enzyme. The compound's molecular formula is with a molecular weight of approximately 497.33 g/mol .
The synthesis of Pdk-IN-2 involves several key steps:
The molecular structure of Pdk-IN-2 features several functional groups that contribute to its biological activity:
The three-dimensional conformation of Pdk-IN-2 allows it to effectively fit into the active site of pyruvate dehydrogenase kinase isoform 2, facilitating inhibition .
Pdk-IN-2 primarily functions through competitive inhibition of pyruvate dehydrogenase kinase isoform 2. Upon binding to the active site, it prevents the phosphorylation of pyruvate dehydrogenase, thus promoting glucose metabolism:
Pdk-IN-2 inhibits pyruvate dehydrogenase kinase isoform 2 by binding to its active site, leading to:
Pdk-IN-2 is characterized by:
Key chemical properties include:
Pdk-IN-2 has significant potential applications in various fields:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2